2-(4-BROMOPHENYL)-4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Description
The compound 2-(4-bromophenyl)-4-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine features a bicyclic pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a 4-bromophenyl group and at the 4-position with a (2,5-dimethylbenzyl)sulfanyl moiety. The bromophenyl group introduces steric bulk and electron-withdrawing effects, while the thioether linkage (sulfanyl) contributes to hydrophobic interactions.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3S/c1-14-3-4-15(2)17(11-14)13-26-21-20-12-19(24-25(20)10-9-23-21)16-5-7-18(22)8-6-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYBCHFZCJYHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common route might include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the 4-bromophenyl group: This step might involve a coupling reaction, such as Suzuki or Heck coupling, using a brominated phenyl derivative.
Attachment of the (2,5-dimethylbenzyl)thio group: This can be done through nucleophilic substitution reactions where a thiol group reacts with a suitable leaving group on the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and biological activity.
Key Findings :
-
Oxidation to sulfone enhances metabolic stability in pharmacological studies.
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Sulfoxide formation is stereoselective under controlled conditions .
Nucleophilic Substitution at Bromophenyl
The bromine atom at the para position of the phenyl ring participates in transition metal-catalyzed cross-coupling reactions.
Key Findings :
-
Suzuki reactions show broad substrate scope with electron-rich/neutral boronic acids.
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Ullmann couplings require electron-deficient aryl halides for viable yields .
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[1,5-a]pyrazine core undergoes regioselective electrophilic substitution at positions activated by electron-donating substituents.
Key Findings :
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Nitration occurs preferentially at position 3 of the pyrazine ring.
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Iodination (NIS) facilitates subsequent cross-coupling reactions .
Ring Functionalization via Cyclization
The sulfanyl linker participates in cyclization reactions to form fused heterocycles.
Key Findings :
Reductive Desulfurization
The sulfanyl group can be removed under reductive conditions, altering hydrophobicity.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Desulfurization | Raney Ni, EtOH, reflux, 6 hrs | 4-Desulfurized pyrazolo[1,5-a]pyrazine | ~55% |
Key Findings :
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Desulfurization is incomplete (<60%) due to steric hindrance from the 2,5-dimethylbenzyl group.
Acid/Base-Mediated Rearrangements
The pyrazolo[1,5-a]pyrazine core undergoes ring-opening/closure under acidic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ring Expansion | HCl (conc.), EtOH, reflux, 4 hrs | Pyrazine-fused quinazoline | ~40% |
Key Findings :
-
Rearrangements are non-trivial and require precise stoichiometric control.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing pyrazolo[1,5-a]pyrazine moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown that derivatives of pyrazolo[1,5-a]pyrazine can effectively induce apoptosis in various cancer cell lines .
- Case Study : A derivative of this compound was tested against breast cancer cells, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential:
- Spectrum of Activity : It has shown activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Case Study : In vitro studies revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Synthetic Applications
The synthesis of 2-(4-bromophenyl)-4-{[(2,5-dimethylphenyl)methyl]sulfany}pyrazolo[1,5-a]pyrazine involves several key steps:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the bromophenyl and dimethylphenyl groups can be achieved via electrophilic aromatic substitution or nucleophilic aromatic substitution methods.
- Sulfanyl Group Incorporation : The sulfanyl group can be introduced through thiolation reactions involving thiol reagents.
Material Science Applications
Due to its unique electronic properties, this compound may find applications in material science:
- Organic Electronics : The incorporation of pyrazolo[1,5-a]pyrazine derivatives into organic semiconductors has been explored for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties.
- Case Study : Preliminary studies on thin films made from this compound showed promising electrical conductivity and stability under operational conditions .
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE would depend on its specific biological target. Generally, compounds of this class might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and substituents of the target compound with analogs from the evidence:
Key Observations:
- Sulfanyl vs. Oxygen Ethers : Thioether linkages (target, ) are less polar than oxygen-based ethers, favoring membrane permeability but possibly reducing solubility .
Physicochemical Properties
- Lipophilicity: The bromine atom and thioether in the target compound likely elevate its logP compared to non-halogenated analogs (e.g., F415-0631 with ethoxyphenyl). Trifluoromethyl groups (MK73) further increase lipophilicity and metabolic resistance .
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 450 g/mol (similar to F415-0631 at 470.59), which may limit bioavailability under Lipinski’s rules .
Biological Activity
The compound 2-(4-bromophenyl)-4-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a member of the pyrazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, similar compounds have shown promising results against various cancer cell lines. A study involving a series of pyrazolo[1,5-a]pyrimidines demonstrated their potential as anticancer agents through MTT assays, which measure cell viability after treatment with these compounds . The specific compound may also share this activity due to structural similarities.
Antioxidant Activity
The antioxidant capacity of pyrazole derivatives has been widely studied. Compounds with similar structures have shown good to potent bioactivity in assays measuring total antioxidant capacity and scavenging activities against free radicals such as DPPH and ABTS . The presence of bromine and methyl groups in the structure may enhance these antioxidant properties.
Anti-inflammatory and Antimicrobial Activities
Pyrazole derivatives have been reported to possess anti-inflammatory and antimicrobial activities. For example, certain pyrazole carboxamides have demonstrated notable antifungal activity, while others have shown effectiveness against bacterial strains. The anti-inflammatory potential is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrazine derivatives can often be correlated with their structural features. Key points include:
- Substituents : The presence of electron-withdrawing groups (like bromine) can enhance bioactivity by increasing electron density at reactive sites.
- Aromatic Rings : The inclusion of aromatic systems contributes to hydrophobic interactions with biological targets.
- Sulfur Moiety : The sulfanyl group may play a crucial role in enhancing biological interactions due to its ability to form stable complexes with metal ions or participate in redox reactions.
Study 1: Anticancer Efficacy
In a recent study evaluating various pyrazolo[1,5-a]pyrimidines for anticancer activity, compounds were screened against MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited significant growth inhibition compared to controls. This suggests that modifications on the pyrazolo framework could lead to enhanced anticancer potency .
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| 3g | 15 | MDA-MB-231 |
| 3h | 20 | MDA-MB-231 |
| 3l | 25 | MDA-MB-231 |
Study 2: Antioxidant Activity Assessment
An investigation into the antioxidant properties of related pyrazole compounds demonstrated effective scavenging of DPPH radicals. The study highlighted that the introduction of bulky substituents significantly increased radical scavenging activity.
| Compound ID | DPPH Scavenging Activity (%) |
|---|---|
| A | 85 |
| B | 78 |
| C | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
